molecular formula C20H21FN2O3 B11260674 N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B11260674
M. Wt: 356.4 g/mol
InChI Key: RMBZRIPPOKOQTK-UHFFFAOYSA-N
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Description

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrrolidinone ring substituted with a fluorophenyl group and a methoxyphenyl propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Methoxyphenyl Propanamide Moiety: This can be done through an amide bond formation reaction, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in disease processes. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide
  • N-(1-(3-bromophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide
  • N-(1-(3-methylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide

Uniqueness

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound, improve its binding affinity to biological targets, and alter its electronic properties.

Properties

Molecular Formula

C20H21FN2O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C20H21FN2O3/c1-26-18-8-5-14(6-9-18)7-10-19(24)22-16-12-20(25)23(13-16)17-4-2-3-15(21)11-17/h2-6,8-9,11,16H,7,10,12-13H2,1H3,(H,22,24)

InChI Key

RMBZRIPPOKOQTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F

Origin of Product

United States

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